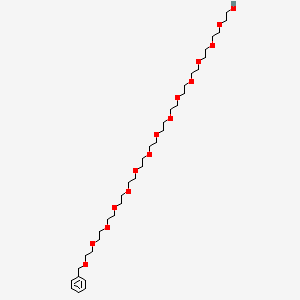

Benzyl-PEG14-alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H64O15 |

|---|---|

Molecular Weight |

724.9 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C35H64O15/c36-6-7-37-8-9-38-10-11-39-12-13-40-14-15-41-16-17-42-18-19-43-20-21-44-22-23-45-24-25-46-26-27-47-28-29-48-30-31-49-32-33-50-34-35-4-2-1-3-5-35/h1-5,36H,6-34H2 |

InChI Key |

CZKGELKLFHXASR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG14-alcohol: Chemical Properties, Structure, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG14-alcohol is a heterobifunctional molecule composed of a benzyl group, a polyethylene glycol (PEG) chain of 14 ethylene glycol units, and a terminal hydroxyl group.[1] This compound is of significant interest in the field of pharmaceutical sciences, particularly in the development of advanced drug delivery systems and targeted protein degradation. The benzyl group provides stability, while the PEG linker imparts desirable pharmacokinetic properties such as increased solubility and biocompatibility.[1] The terminal alcohol functionality allows for further chemical modification, making it a versatile building block in the synthesis of complex bioconjugates.[1] A primary application of this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to selectively eliminate disease-causing proteins.[2]

Chemical Structure and Properties

The structure of this compound consists of a benzyl ether at one terminus of a 14-unit polyethylene glycol chain, with a primary alcohol at the other end.

Structure:

Physicochemical Properties

Quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C35H64O15 | [2] |

| Molecular Weight | 724.87 g/mol | |

| Appearance | Expected to be a viscous oil or waxy solid | |

| Solubility | Soluble in water and many organic solvents. |

Experimental Protocols

While specific experimental protocols for the synthesis and characterization of this compound are not extensively published in peer-reviewed literature, established methods for the synthesis and analysis of similar Benzyl-PEG-alcohol derivatives can be adapted.

Synthesis of Benzyl-PEG-alcohol via Williamson Ether Synthesis

This method involves the reaction of a benzyl halide with a polyethylene glycol diol in the presence of a base. To favor the formation of the mono-substituted product, a large excess of the PEG-diol is used.

Materials:

-

Polyethylene glycol 14 (PEG14-diol)

-

Benzyl bromide

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Methanol (MeOH)

Procedure:

-

Preparation: A flame-dried round-bottom flask is charged with a significant excess of PEG14-diol under a nitrogen atmosphere.

-

Dissolution: Anhydrous THF is added to dissolve the diol.

-

Deprotonation: The solution is cooled to 0°C, and sodium hydride (1.1 equivalents relative to the desired amount of the mono-substituted product) is added portion-wise. The reaction is then stirred for 1 hour at room temperature.

-

Benzylation: The reaction mixture is cooled back to 0°C, and benzyl bromide (1 equivalent) is added dropwise.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of water.

-

Solvent Removal: The THF is removed under reduced pressure.

-

Extraction: The aqueous residue is extracted three times with dichloromethane.

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

Purification by Column Chromatography

The crude product, containing the desired this compound, unreacted PEG14-diol, and the di-benzylated byproduct, is purified using silica gel column chromatography.

Procedure:

-

Column Preparation: A silica gel column is packed using a slurry of silica gel in a non-polar solvent (e.g., dichloromethane).

-

Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

Elution: The column is eluted with a gradient of increasing polarity, for example, a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The less polar di-benzylated byproduct will elute first, followed by the desired mono-substituted product, and finally the more polar unreacted PEG14-diol.

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the fractions containing the pure product.

-

Product Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Characterization Techniques

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should confirm the presence of protons from the benzyl group (aromatic signals around 7.3 ppm and a benzylic CH2 signal), the PEG backbone (a prominent signal around 3.6 ppm), and the terminal alcohol group. The integration of these signals should correspond to the expected proton ratios.

-

¹³C NMR: Will show characteristic peaks for the aromatic carbons of the benzyl group and the repeating ethylene glycol units.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): These techniques are used to confirm the molecular weight of the product. For a monodisperse PEG derivative like this compound, a single dominant peak corresponding to its molecular weight (724.87 g/mol ) is expected.

High-Performance Liquid Chromatography (HPLC):

-

Reversed-Phase HPLC (RP-HPLC): Can be used to assess the purity of the final product. The benzyl group provides a chromophore for UV detection (typically around 254 nm).

Applications in Drug Development: PROTACs

This compound is a valuable linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC Mechanism of Action

The general mechanism of PROTAC-mediated protein degradation is a cyclical process.

Caption: PROTAC mechanism of action.

The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a Benzyl-PEG-alcohol linker typically involves a multi-step process.

Caption: General workflow for PROTAC synthesis.

-

Activation of the Terminal Alcohol: The terminal hydroxyl group of this compound is activated, for example, by conversion to a better leaving group like a tosylate or mesylate.

-

Coupling with E3 Ligase Ligand: The activated linker is then reacted with the E3 ligase ligand, which typically contains a nucleophilic group such as an amine or a hydroxyl.

-

Deprotection (if necessary): Depending on the synthetic strategy, a protecting group on the other end of the linker may need to be removed.

-

Coupling with Target Protein Ligand: Finally, the linker-E3 ligase conjugate is coupled with the ligand for the target protein of interest to yield the final PROTAC molecule.

Conclusion

This compound is a key building block in modern drug development, offering a versatile platform for the construction of sophisticated bioconjugates. Its well-defined structure, which combines the stability of a benzyl group with the favorable properties of a PEG linker, makes it particularly suitable for the synthesis of PROTACs. The experimental protocols and characterization methods outlined in this guide provide a framework for the synthesis and quality control of this compound and its derivatives, facilitating their application in the discovery and development of novel therapeutics.

References

An In-Depth Technical Guide to Benzyl-PEG14-alcohol in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl-PEG14-alcohol is a versatile bifunctional molecule increasingly utilized in biomedical research and drug development. It comprises a benzyl group, a hydrophilic 14-unit polyethylene glycol (PEG) chain, and a terminal primary alcohol. This unique structure imparts desirable physicochemical properties, making it a valuable tool as a flexible linker in the construction of complex bioconjugates. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The PEG chain enhances the solubility and cell permeability of the resulting PROTAC, while the benzyl group can serve as a stable protecting group or a point of attachment. This guide provides a comprehensive overview of the applications of this compound, with a focus on its role in PROTACs, detailed experimental protocols, and a summary of its key physicochemical properties.

Core Applications in Research

This compound's principal role in research is as a PEG-based linker for the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and pharmacokinetic properties.[]

The hydrophilic nature of the 14-unit PEG chain in this compound can improve the aqueous solubility and cell permeability of the PROTAC molecule. This is particularly advantageous as many small molecule ligands used in PROTAC design are hydrophobic. Furthermore, the flexibility and defined length of the PEG linker allow for precise spatial separation between the two ligands, which is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Beyond PROTACs, Benzyl-PEG-alcohol derivatives are employed in other areas of drug delivery and bioconjugation. The process of attaching PEG chains, known as PEGylation, is a well-established strategy to enhance the therapeutic properties of proteins, peptides, and small molecules by improving their pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research.

| Property | Value | Reference |

| Molecular Formula | C35H64O15 | |

| Molecular Weight | 724.87 g/mol | |

| Appearance | Varies (typically a viscous liquid or solid) | N/A |

| Solubility | Soluble in water and many organic solvents |

The parent compound, benzyl alcohol, also has well-characterized properties that can be relevant to the handling and reactivity of its PEGylated derivatives.

| Property of Benzyl Alcohol | Value | Reference |

| Molecular Formula | C7H8O | |

| Molecular Weight | 108.14 g/mol | |

| Boiling Point | 205.3 °C | N/A |

| Flash Point | 101 °C | N/A |

| Solubility in Water | Moderately soluble | N/A |

Experimental Protocols

The following protocols are representative of how this compound can be utilized in the synthesis of a PROTAC. These are adapted from established procedures for similar Benzyl-PEG-alcohol derivatives and should be optimized for specific applications.

Activation of this compound (Tosylation)

This initial step activates the terminal hydroxyl group of the this compound, converting it into a good leaving group for subsequent nucleophilic substitution.

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

p-Toluenesulfonyl chloride (TsCl)

-

Nitrogen or Argon gas

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add triethylamine (1.5 equivalents) to the solution and stir.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product (Benzyl-PEG14-OTs).

Coupling of Activated Linker with E3 Ligase Ligand

This step involves the nucleophilic substitution of the tosyl group with an amine-containing E3 ligase ligand.

Materials:

-

Benzyl-PEG14-OTs (from step 3.1)

-

Amine-containing E3 ligase ligand

-

Anhydrous dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and Benzyl-PEG14-OTs (1.1 equivalents) in anhydrous DMF (approximately 0.1 M).

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.

-

Stir the reaction at 60°C overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

Final PROTAC Synthesis: Coupling with Protein of Interest (POI) Ligand

This final step forms the complete PROTAC molecule through an amide bond formation, assuming the POI ligand has a carboxylic acid for coupling.

Materials:

-

E3 ligase ligand-linker conjugate (from step 3.2)

-

POI ligand with a terminal carboxylic acid

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

Anhydrous dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Dissolve the POI ligand (1.0 equivalent), the E3 ligase ligand-linker conjugate (1.0 equivalent), and PyBOP (1.2 equivalents) in anhydrous DMF (approximately 0.1 M).

-

Add DIPEA (3.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Purify the final PROTAC product by preparative HPLC.

Signaling Pathways and Logical Relationships

The primary mechanism of action for a PROTAC synthesized using this compound is the induced degradation of a target protein via the ubiquitin-proteasome system.

Safety and Handling

While specific safety data for this compound is not extensively documented, information for the parent compound, benzyl alcohol, provides guidance. Benzyl alcohol is considered to have low acute toxicity. However, it can cause skin and eye irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a valuable and versatile tool for researchers in drug discovery and development. Its primary application as a flexible, hydrophilic linker in the synthesis of PROTACs allows for the creation of potent and effective protein degraders. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the laboratory. As the field of targeted protein degradation continues to expand, the utility of well-defined linkers like this compound is expected to grow in importance.

References

An In-depth Technical Guide on the Core Mechanism of Action of Benzyl-PEG14-alcohol as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not merely a passive spacer but an active and critical component that dictates the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2]

This guide provides a detailed examination of a specific linker, Benzyl-PEG14-alcohol, breaking down its constituent parts to understand its mechanism of action in the context of a PROTAC molecule. We will explore the roles of the benzyl group, the 14-unit polyethylene glycol (PEG) chain, and the terminal alcohol, supported by quantitative data from analogous systems, detailed experimental protocols for PROTAC characterization, and visualizations of the underlying biological and experimental workflows.

The PROTAC Mechanism of Action: A Catalytic Cycle

PROTACs function catalytically to induce protein degradation. The process begins with the PROTAC molecule simultaneously binding to a target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity, orchestrated by the linker, enables the E3 ligase to transfer ubiquitin from a charged E2 enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another degradation cycle.

Deconstructing the this compound Linker

The specific structure of the this compound linker suggests distinct roles for each of its components in modulating the PROTAC's function and properties.

-

Polyethylene Glycol (PEG) Core (14 units): The PEG component is central to the linker's function.

-

Length and Flexibility: The 14 ethylene glycol units provide a specific length and high degree of flexibility. This is critical for spanning the distance between the POI and E3 ligase binding sites and allowing the complex to adopt a productive conformation for ubiquitin transfer. The optimal linker length is crucial and must be determined empirically for each POI-E3 ligase pair. Insufficient length can prevent ternary complex formation, while excessive length might lead to unproductive binding.

-

Solubility and Permeability: PEG is hydrophilic, which generally improves the aqueous solubility of the often large and lipophilic PROTAC molecule. This is a key challenge in PROTAC design. While high hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexible nature of PEG linkers may allow the PROTAC to adopt a folded conformation that shields its polar surface area, facilitating cell permeability.

-

-

Benzyl Group: The inclusion of a benzyl group can serve several purposes.

-

Synthetic Handle: In the context of linker synthesis, a benzyl group is commonly used as a stable protecting group for hydroxyl functions, which can be removed under mild conditions. This allows for controlled, sequential synthesis of complex, heterobifunctional linkers.

-

Conformational Rigidity: Unlike a purely flexible PEG or alkyl chain, a rigid aromatic ring like a benzyl group can introduce a degree of conformational restriction to the linker. This can pre-organize the PROTAC into an active conformation that favors ternary complex formation.

-

Protein-Protein Interactions: In certain cases, aromatic moieties within the linker can engage in specific interactions, such as pi-stacking with residues like tyrosine on the surface of the E3 ligase or POI. Such interactions can contribute to the stability of the ternary complex.

-

-

Terminal Alcohol (-OH): The terminal alcohol group is a versatile functional handle.

-

Attachment Point: It provides a reactive site for conjugation to either the POI-binding ligand or the E3 ligase-binding ligand through chemistries like ether or ester linkages.

-

Property Modulation: The polar hydroxyl group can subtly influence the overall physicochemical properties of the PROTAC, contributing to its solubility profile.

-

Quantitative Impact of Linker Properties on PROTAC Efficacy

While specific data for a this compound linker is not publicly available, the impact of linker composition and length on degradation efficiency is well-documented for model systems like the degradation of BRD4. The following tables summarize representative data from published studies, illustrating how linker modifications affect key parameters such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Table 1: Impact of Linker Length on BRD4 Degradation (CRBN-based PROTACs)

| PROTAC | Linker Composition | Linker Length (atoms) | BRD4 DC₅₀ (nM) | Dₘₐₓ (%) |

|---|---|---|---|---|

| PROTAC A | PEG | 10 | >1000 | <20 |

| PROTAC B | PEG | 13 | 150 | ~75 |

| PROTAC C | PEG | 16 | 25 | >95 |

| PROTAC D | PEG | 19 | 90 | ~80 |

Data is illustrative and compiled from general findings in the field.

Table 2: Impact of Linker Composition on BRD4 Degradation (VHL-based PROTACs)

| PROTAC | Linker Composition | Linker Length (atoms) | BRD4 DC₅₀ (nM) | Dₘₐₓ (%) |

|---|---|---|---|---|

| PROTAC X | Alkyl Chain | 15 | 85 | ~90 |

| PROTAC Y | PEG Chain | 15 | 30 | >95 |

| PROTAC Z | Rigid Phenyl | 15 | 450 | <50 |

Data is illustrative and compiled from general findings in the field. These tables highlight the principle that a linker's length and chemical nature are critical optimization points, with PEG linkers often providing superior degradation performance.

Experimental Protocols for PROTAC Characterization

A multi-step experimental workflow is required to fully characterize a PROTAC utilizing a linker like this compound. This involves confirming target engagement, assessing ternary complex formation, verifying ubiquitination, and quantifying protein degradation.

Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. It is invaluable for confirming that the PROTAC can successfully bridge the POI and the E3 ligase.

Objective: To measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Methodology:

-

Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or Cereblon complex) onto an SPR sensor chip surface.

-

Analyte Preparation: Prepare a series of solutions containing a fixed concentration of the purified POI and varying concentrations of the PROTAC. Also prepare control solutions of the POI alone and the PROTAC alone.

-

Binding Measurement:

-

Inject the control solution of POI alone over the E3 ligase surface to measure any non-PROTAC-dependent interaction.

-

Inject the control solutions of the PROTAC alone to measure its binary interaction with the immobilized E3 ligase.

-

Inject the pre-incubated mixtures of POI and PROTAC over the E3 ligase surface. An increase in the SPR signal (measured in Response Units, RU) compared to the controls indicates the formation of the ternary complex.

-

-

Data Analysis: Fit the binding data to kinetic models to determine association rates (kₐ), dissociation rates (kₔ), and the equilibrium dissociation constant (Kₐ). A "hook effect" may be observed at high PROTAC concentrations, where the signal decreases due to the formation of binary complexes that cannot form a ternary bridge.

In Vitro Ubiquitination Assay

This biochemical assay directly confirms that the formation of the ternary complex leads to the ubiquitination of the target protein.

Objective: To detect the PROTAC-dependent ubiquitination of the POI.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following purified components in an appropriate reaction buffer:

-

E1 activating enzyme

-

E2 conjugating enzyme (specific to the chosen E3 ligase)

-

The chosen E3 ligase

-

The target POI

-

Biotinylated-Ubiquitin

-

ATP

-

The PROTAC compound at various concentrations (and a vehicle control, e.g., DMSO).

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow the enzymatic cascade to proceed.

-

Termination and Lysis: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection (Western Blot):

-

Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then probe with a primary antibody specific for the POI.

-

Wash and then probe with a secondary antibody.

-

To detect ubiquitination, separately probe with Streptavidin-HRP (which binds to the biotinylated ubiquitin).

-

-

Data Analysis: A ladder of high-molecular-weight bands appearing above the band for the unmodified POI on the Western blot indicates polyubiquitination. The intensity of this ladder should increase with PROTAC concentration.

Cellular Degradation Assay: Western Blot

The definitive cellular assay for a PROTAC is to measure the reduction in the levels of the endogenous target protein within cells.

Objective: To quantify the degradation of the target POI in a cellular context.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the POI) in a multi-well plate and allow them to adhere. Treat the cells with serial dilutions of the PROTAC compound for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of total protein from each sample into the wells of an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific to the POI.

-

Simultaneously, or after stripping, incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection and Analysis: Add a chemiluminescent substrate (ECL) and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Impact on Signaling Pathways

By inducing the degradation of a target protein, a PROTAC can effectively shut down an entire signaling pathway that is dependent on that protein. For instance, a PROTAC targeting a key kinase in the PI3K/Akt/mTOR pathway can lead to the downstream deactivation of proteins involved in cell growth, proliferation, and survival.

Conclusion

The this compound linker exemplifies the chemical sophistication required for modern PROTAC design. Its mechanism of action is a composite of the functions of its individual components. The 14-unit PEG chain provides the necessary length, flexibility, and solubility to facilitate the formation of a productive ternary complex. The benzyl group can impart conformational rigidity and potentially engage in stabilizing interactions, while the terminal alcohol serves as a crucial synthetic attachment point. The rational design and optimization of such linkers, validated through a rigorous suite of biophysical, biochemical, and cellular assays, are paramount to developing potent and selective protein-degrading therapeutics.

References

An In-depth Technical Guide to the Role of the Benzyl Group in PEG Linkers

For researchers, scientists, and drug development professionals, the precise engineering of linker molecules is a cornerstone of creating effective therapeutics. Poly(ethylene glycol) (PEG) linkers are instrumental in improving the solubility, stability, and pharmacokinetic profiles of drugs.[1] Within the synthetic strategies used to construct these linkers, the benzyl group plays a multifaceted and critical role. This guide elucidates the function of the benzyl group in PEG linkers, covering its use as a robust protecting group, its pivotal function in advanced self-immolative systems, and its influence on the physicochemical properties of bioconjugates.

The Benzyl Group as a Versatile Protecting Group

In the multi-step synthesis of complex bioconjugates like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), it is essential to temporarily mask reactive functional groups to ensure controlled, sequential reactions.[2] The benzyl group (Bn) is a widely employed protecting group for hydroxyl (-OH) functions during the synthesis of PEG linkers, prized for its unique combination of stability and selective reactivity.[2]

Key Advantages:

-

Robust Stability : Benzyl ethers exhibit remarkable stability across a broad spectrum of chemical conditions, including strongly acidic and basic environments.[1] This resilience is crucial as it preserves the integrity of the PEG linker during subsequent synthetic modifications on other parts of the molecule.[1]

-

Orthogonal Deprotection : The benzyl group offers excellent orthogonality. It remains intact under conditions used to remove other common protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This orthogonality is fundamental for creating heterobifunctional linkers where different ends of the PEG chain must be modified independently.

-

Mild Cleavage : Despite its stability, the benzyl group can be removed under very mild and highly specific conditions through catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst). This process is highly selective and does not typically affect other sensitive functional groups within the molecule, ensuring the final conjugate is not damaged.

The following table summarizes representative data from a forced degradation study, highlighting the superior stability of the benzyl ether linkage compared to other common protecting groups under harsh chemical conditions.

| Protecting Group | Condition | % Intact Linker (after 24h) | Cleavage Method |

| Benzyl Ether | Strong Acid (e.g., TFA) | >95% | Catalytic Hydrogenolysis (H₂/Pd-C) |

| Benzyl Ether | Strong Base (e.g., NaOH) | >95% | Catalytic Hydrogenolysis (H₂/Pd-C) |

| tert-Butyl (t-butyl) Ether | Strong Acid (e.g., TFA) | <5% | Acid (e.g., TFA) |

| Fmoc | Strong Base (e.g., Piperidine) | <5% | Base (e.g., Piperidine) |

This table presents illustrative data based on established chemical principles to demonstrate comparative stability.

A. Protection of PEG-hydroxyl via Williamson Ether Synthesis

The most common method for introducing a benzyl protecting group onto a PEG linker is the Williamson ether synthesis.

-

Objective : To form a stable benzyl ether by reacting a terminal hydroxyl group of a PEG molecule with a benzylating agent.

-

Methodology :

-

The terminal hydroxyl group of the PEG molecule is deprotonated using a strong base, such as sodium hydride (NaH), to form a reactive alkoxide.

-

The resulting PEG-alkoxide acts as a nucleophile, attacking a benzylating agent like benzyl bromide.

-

The nucleophilic substitution reaction displaces the bromide, forming the stable benzyl ether and a salt byproduct (e.g., NaBr).

-

The reaction progress is monitored by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

The final product is purified and its structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

B. Deprotection via Catalytic Hydrogenolysis

The removal of the benzyl group is most efficiently achieved through catalytic hydrogenolysis.

-

Objective : To selectively cleave the benzyl ether bond to regenerate the free hydroxyl group without disturbing other functional groups.

-

Methodology :

-

The benzyl-protected PEG linker is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

A palladium-on-carbon (Pd/C) catalyst is added to the solution.

-

The reaction vessel is flushed with hydrogen gas (H₂), and the reaction proceeds under a hydrogen atmosphere, often with stirring.

-

The hydrogenolysis reaction cleaves the carbon-oxygen bond of the ether, yielding the deprotected PEG-alcohol and toluene as a byproduct.

-

Upon completion, the solid catalyst is removed by filtration. The solvent and the volatile toluene byproduct are removed under reduced pressure.

-

The purity of the final deprotected PEG linker is assessed by HPLC and its identity confirmed by NMR.

-

The Benzyl Group in Self-Immolative Linkers

Perhaps the most sophisticated application of the benzyl group in PEG linkers is its role as the core component of self-immolative spacers, particularly in the context of ADCs. These linkers are engineered to be stable in circulation but to fragment and release a drug payload upon encountering a specific trigger in the target cell, such as a lysosomal enzyme.

The most common self-immolative system is based on p-aminobenzyl alcohol (PABA) or its derivatives.

-

Mechanism of Action :

-

Trigger : The linker is designed with a trigger site, often a peptide sequence (e.g., Val-Cit) that is recognized and cleaved by a specific enzyme like Cathepsin B, which is overexpressed in many tumor cells.

-

Electronic Cascade : Once the enzyme cleaves the trigger, it exposes an aniline (amino group) on the benzyl ring. This initiates a spontaneous 1,6-elimination reaction, an electronic cascade that is irreversible.

-

Payload Release : The 1,6-elimination results in the fragmentation of the linker into an aza-quinone methide intermediate, releasing carbon dioxide and, most importantly, the unmodified, fully active drug payload.

-

This "self-immolative" or "self-sacrificial" breakdown ensures that the drug is released precisely at the target site, minimizing off-target toxicity and maximizing therapeutic efficacy. The kinetics of this release can be fine-tuned by adding electron-donating or withdrawing groups to the benzyl ring.

-

Objective : To quantify the rate and extent of drug release from a self-immolative linker conjugate in response to a specific trigger.

-

Methodology :

-

Enzymatic Cleavage Assay : The ADC is incubated in a buffer solution (e.g., pH 5.5 to mimic the lysosomal environment) containing the target enzyme (e.g., Cathepsin B).

-

Sample Analysis : At various time points, aliquots of the reaction mixture are taken. The reaction is quenched, and the sample is analyzed using Reverse-Phase HPLC (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantification : The amount of released drug is quantified by measuring the area of its corresponding peak in the chromatogram and comparing it to a standard curve. This allows for the calculation of the release half-life.

-

Stability Assay : A control experiment is run in parallel where the ADC is incubated in human plasma or serum without the enzyme to assess its stability in circulation.

-

Modulating Physicochemical Properties

Beyond its roles in synthesis and drug release, the inherent chemical nature of the benzyl group—being aromatic and hydrophobic—can influence the overall physicochemical properties of the PEG-drug conjugate.

-

Solubility and Aggregation : While the PEG chain itself confers high water solubility, the addition of a hydrophobic benzyl group can impact the molecule's amphiphilicity. This property can be harnessed in drug delivery systems where self-assembly into nanoparticles or micelles is desired, potentially improving drug loading and stability.

-

Hydrophobic Interactions : The benzyl group can participate in hydrophobic or π-stacking interactions, which may influence how the drug conjugate interacts with biological membranes or carrier proteins.

This modulation of properties is a key consideration during the design phase of a linker, as it can affect the conjugate's formulation, stability, and in vivo behavior.

Conclusion

The benzyl group is far more than a simple structural component in PEG linkers; it is a strategic tool that provides synthetic versatility, enables sophisticated drug release mechanisms, and helps modulate the final properties of a bioconjugate. Its robustness and orthogonality as a protecting group are essential for the controlled synthesis of complex molecules. Concurrently, its central role in self-immolative systems has paved the way for highly targeted, safer, and more effective therapies, particularly in oncology. A thorough understanding of the chemistry and application of the benzyl group is therefore indispensable for professionals dedicated to advancing the field of drug delivery and development.

References

An In-depth Technical Guide to the Solubility and Stability of Benzyl-PEG14-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG14-alcohol is a bifunctional molecule increasingly utilized in biochemical and pharmaceutical research, particularly in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). It consists of a benzyl group ether-linked to a polyethylene glycol (PEG) chain of 14 ethylene oxide units, terminating in a primary alcohol. This structure imparts a unique combination of hydrophilicity from the PEG chain and hydrophobicity from the benzyl group, influencing its solubility and stability, which are critical parameters for its application in drug development and experimental biology. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, details experimental protocols for their assessment, and outlines potential degradation pathways.

Physicochemical Properties

This compound is an amphiphilic molecule. The long, hydrophilic PEG chain generally confers good aqueous solubility, while the terminal benzyl group is hydrophobic. The terminal primary alcohol provides a reactive site for further chemical modification.

| Property | Description |

| Molecular Formula | C35H64O15 |

| Molecular Weight | 724.88 g/mol |

| Appearance | Varies from a colorless to pale yellow oil or waxy solid at room temperature, depending on purity and specific isomer distribution. |

| Key Structural Features | A terminal benzyl ether group (labile under certain conditions), a flexible polyethylene glycol (PEG) spacer, and a terminal primary alcohol (reactive hydroxyl group). |

Solubility Profile

The solubility of this compound is dictated by the interplay between its hydrophilic PEG chain and its hydrophobic benzyl moiety. While specific quantitative data for this compound is not extensively published, a representative solubility profile can be extrapolated from data on similar compounds and the parent molecules. The hydrophilic PEG linker is known to increase the water solubility of the overall compound in aqueous media[1][2].

Table 1: Representative Solubility of Benzyl-PEG-Alcohol Compounds

The following values are estimates based on the physicochemical properties of PEG and benzyl alcohol and data from similar compounds. These should be experimentally verified for this compound.

| Solvent | Estimated Solubility (mg/mL) | Notes |

| Water | > 50 | Solubility is dependent on temperature and concentration. Gentle warming (e.g., to 37°C) and agitation can aid dissolution. At high concentrations, hydrophobic interactions may lead to aggregation. |

| Phosphate Buffered Saline (PBS, pH 7.4) | > 50 | Generally well-soluble. High salt concentrations could potentially decrease solubility ("salting out" effect). |

| Dimethyl Sulfoxide (DMSO) | > 100 | Readily soluble. |

| N,N-Dimethylformamide (DMF) | > 100 | Readily soluble. |

| Ethanol | > 100 | Readily soluble. |

| Dichloromethane (DCM) | > 100 | Readily soluble. |

| Diethyl Ether | Soluble | Miscible. |

| Hexanes | Insoluble | The polarity of the PEG chain makes it insoluble in nonpolar aliphatic solvents. |

Experimental Protocol: Determining Aqueous Solubility

A common method to determine the equilibrium solubility of a compound in an aqueous buffer is the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., PBS pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Filtration: Carefully collect the supernatant and filter it through a low-protein-binding 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: Prepare a series of standard solutions of this compound with known concentrations. Analyze the filtered supernatant and the standard solutions by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), leveraging the UV absorbance of the benzyl group.

-

Calculation: Construct a calibration curve from the standard solutions. Use this curve to determine the concentration of the compound in the saturated supernatant, which represents its equilibrium solubility.

Stability Profile

The stability of this compound is a critical consideration for its storage and use in experimental protocols. Degradation can occur at two primary sites: the benzyl ether linkage and the polyethylene glycol chain.

Key Factors Influencing Stability:

-

pH: The benzyl ether group is susceptible to cleavage under acidic conditions.

-

Oxidizing Agents: Both the benzyl group and the PEG chain are prone to oxidation. This can be accelerated by exposure to atmospheric oxygen, transition metals, and light.

-

Temperature: Elevated temperatures can accelerate both oxidative degradation of the PEG chain and potential hydrolysis of the ether linkage.

-

Enzymes: In biological systems, metabolic enzymes may cleave the benzyl group or, less commonly, degrade the PEG chain.

Table 2: Recommended Storage and Handling Conditions

| Condition | Solid Form | Stock Solution |

| Temperature | Long-term: -20°C. Short-term: 2-8°C. | Long-term (up to 6 months): -80°C. Short-term (up to 1 month): -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative degradation. | Use anhydrous solvents for preparing stock solutions. Purge vials with inert gas before sealing. |

| Light | Store in an amber vial or otherwise protected from light to prevent photo-oxidative degradation. | Store solutions in amber vials or wrapped in foil. |

| Moisture | Store in a desiccated environment. The PEG chain is hygroscopic. | Use anhydrous solvents. |

Degradation Pathways

Understanding the potential degradation pathways is essential for troubleshooting experiments and ensuring the integrity of the molecule.

-

Benzyl Ether Cleavage : The benzyl group can be cleaved under acidic conditions, exposing the primary alcohol on the PEG chain. It is also sensitive to oxidative conditions and can be removed by catalytic hydrogenolysis.

-

PEG Chain Oxidation : The PEG chain is susceptible to oxidative degradation, a process that can be initiated by heat, transition metal ions, or light. This typically involves a free-radical mechanism leading to random chain scission and the formation of various byproducts, including aldehydes, formates, and shorter PEG fragments[1][3].

In a biological context, the benzyl group can be metabolized. Studies on benzyl alcohol metabolism in microorganisms show a pathway proceeding through oxidation to benzaldehyde and then benzoic acid, which can be further degraded.

Experimental Protocol: Accelerated Stability Study

To assess the stability of this compound, an accelerated stability study can be performed. This involves subjecting the compound to stress conditions to predict its shelf-life under normal storage conditions.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of this compound in both solid form and dissolved in a relevant solvent (e.g., an aqueous buffer).

-

Stress Conditions: Expose the aliquots to various stress conditions in controlled stability chambers. A common protocol involves:

-

Elevated Temperature/Humidity: 40°C with 75% relative humidity (RH).

-

Photostability: Exposure to a defined light source (e.g., xenon lamp).

-

pH Stress: Incubation in buffers of varying pH (e.g., pH 3, 7, 9).

-

-

Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

-

Analysis: Analyze the withdrawn samples and a control sample (stored at -80°C) to assess degradation.

-

Purity Assessment: Use a stability-indicating HPLC method (e.g., reverse-phase HPLC-UV) to quantify the remaining parent compound and detect the appearance of degradation products.

-

PEG Chain Integrity: For suspected PEG degradation, High-Performance Size-Exclusion Chromatography (HP-SEC) can be used to detect changes in the molecular weight distribution, such as the appearance of shorter fragments or aggregates.

-

Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to monitor the integrity of the benzyl group. Cleavage of the benzyl ether would result in the disappearance of its characteristic aromatic signals and the appearance of new signals corresponding to the degradation products.

-

Conclusion

This compound is a versatile chemical tool whose efficacy is dependent on its solubility and stability. It is generally soluble in water and common polar organic solvents. The primary stability concerns are the cleavage of the benzyl ether under acidic conditions and the oxidative degradation of the PEG chain, which can be mitigated by proper storage and handling—specifically, by storing the compound at low temperatures, under an inert atmosphere, and protected from light. For critical applications, it is highly recommended that researchers experimentally verify the solubility and stability in their specific systems using the protocols outlined in this guide.

References

An In-depth Technical Guide to Benzyl-PEG14-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG14-alcohol, a heterobifunctional linker molecule increasingly utilized in advanced drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, synthesis, and applications, offering structured data and methodologies to support research and development efforts.

Core Molecular Data

This compound is a polyethylene glycol (PEG)-based molecule featuring a benzyl ether at one terminus and a primary alcohol at the other. The PEG chain, comprising 14 ethylene glycol units, imparts hydrophilicity and favorable pharmacokinetic characteristics to conjugated molecules.

| Property | Value | Source |

| Molecular Formula | C35H64O15 | [1] |

| Molecular Weight | 724.87 g/mol | [1] |

Physicochemical Properties

The properties of this compound are largely defined by its constituent parts: the hydrophobic benzyl group and the hydrophilic PEG chain.

| Property | Description | Notes |

| Solubility | This compound is expected to have good solubility in a range of organic solvents and aqueous solutions. The long PEG chain enhances water solubility. | The benzyl group provides some hydrophobic character, making it soluble in solvents like dichloromethane and chloroform. |

| Stability | The molecule is relatively stable under standard laboratory conditions. The benzyl ether can be cleaved under acidic conditions or through catalytic hydrogenolysis. The PEG chain itself can be susceptible to oxidative degradation, a process that can be expedited by heat, light, and the presence of transition metals. | For long-term storage, it is recommended to keep the solid compound at -20°C under an inert atmosphere. Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid multiple freeze-thaw cycles. |

Synthesis and Purification

The synthesis of this compound typically involves the Williamson ether synthesis, where benzyl chloride is reacted with the mono-anion of PEG14 under basic conditions.

General Synthesis Protocol

-

Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve polyethylene glycol (with 14 repeating units) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Deprotonation : Add a strong base, such as sodium hydride, to the solution at 0°C to deprotonate one of the terminal hydroxyl groups of the PEG.

-

Benzylation : Slowly add benzyl chloride to the reaction mixture.

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quenching : Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extraction : Extract the product into an organic solvent like dichloromethane.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification Protocol: High-Performance Liquid Chromatography (HPLC)

Purification of the crude product is crucial to remove unreacted starting materials and byproducts. Reversed-phase HPLC is a common and effective method.

| Parameter | Recommended Conditions |

| Column | C18 stationary phase |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 30% to 70% over 30 minutes) |

| Detection | UV at 254 nm (to detect the benzyl group) |

Applications in Drug Development

This compound is a key building block in the synthesis of more complex biomolecules, most notably as a linker in PROTACs. The benzyl group serves as a stable protecting group for one end of the linker, while the terminal alcohol can be activated for conjugation to a ligand for a target protein or an E3 ubiquitin ligase.

Role in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase. The length and flexibility of the PEG14 chain in this compound can be advantageous in optimizing the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).

Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for incorporating this compound into a PROTAC.

-

Activation of the Terminal Alcohol : The terminal hydroxyl group of this compound is activated to facilitate coupling. A common method is tosylation:

-

Dissolve this compound in anhydrous dichloromethane under an inert atmosphere.

-

Add triethylamine, followed by the dropwise addition of p-toluenesulfonyl chloride.

-

Stir the reaction at room temperature for 12-24 hours.

-

Work up the reaction by washing with aqueous sodium bicarbonate and brine, then dry and concentrate.

-

-

Conjugation to the First Ligand : The activated Benzyl-PEG14-linker is then reacted with the first binding ligand (either for the target protein or the E3 ligase), typically through a nucleophilic substitution reaction.

-

Deprotection of the Benzyl Group : The benzyl group is removed to expose a hydroxyl group at the other end of the linker. This is commonly achieved through catalytic hydrogenolysis (e.g., using palladium on carbon and a hydrogen source).

-

Activation of the Newly Exposed Alcohol : The newly deprotected alcohol is then activated (e.g., via tosylation or conversion to a mesylate).

-

Conjugation to the Second Ligand : The activated linker-ligand conjugate is then reacted with the second binding ligand to complete the PROTAC synthesis.

-

Purification : The final PROTAC is purified to a high degree using preparative HPLC.

Visualization of PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC facilitates the ubiquitination and subsequent degradation of a target protein.

Caption: General mechanism of PROTAC-mediated protein degradation.

This guide provides foundational information for researchers working with this compound. The provided protocols are general and may require optimization based on the specific properties of the molecules being conjugated. Careful characterization of all intermediates and the final product is essential for successful drug development.

References

Commercial Availability of Benzyl-PEG14-alcohol for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Benzyl-PEG14-alcohol, a key reagent in the field of targeted protein degradation. This document outlines its core applications, available suppliers, and relevant experimental considerations for its use in research and development.

Introduction to this compound

This compound is a high-purity, monodisperse polyethylene glycol (PEG) linker that is functionalized with a benzyl group at one terminus and a hydroxyl group at the other. Its chemical structure makes it an ideal tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]

The PEG14 linker component of this compound offers several advantages in PROTAC design, including increased hydrophilicity and improved pharmacokinetic properties of the final PROTAC molecule. The length of the PEG chain is a critical parameter that influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Commercial Availability and Suppliers

This compound is available for research purposes from various chemical suppliers. The following table summarizes the available quantitative data from a selection of vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities |

| MedChemExpress | This compound | HY-132051 | >98% (typical) | Inquire |

Note: This table is based on publicly available information and may not be exhaustive. Purity and available quantities are subject to batch-to-batch variability and should be confirmed with the supplier.

Core Applications in Research

The primary application of this compound is in the synthesis of PROTACs. The terminal hydroxyl group can be readily modified to incorporate a warhead that binds to the target protein of interest. The benzyl group can be deprotected to reveal a functional group for conjugation to an E3 ligase ligand.

The use of PEG linkers, such as in this compound, is a prevalent strategy in PROTAC development. Statistics indicate that a significant percentage of reported PROTAC molecules utilize PEG linkers to enhance solubility and provide synthetic flexibility for optimizing linker length.

Experimental Protocols

While a specific, detailed synthesis protocol for a PROTAC using this compound is proprietary to the end-user's project, a representative experimental workflow for the synthesis and characterization of a PROTAC is provided below. This protocol is adapted from methodologies described for similar long-chain PEG linkers.

Representative PROTAC Synthesis Workflow

A typical synthesis involves a multi-step process:

-

Activation of the Terminal Alcohol: The hydroxyl group of this compound is activated, for example, by conversion to a tosylate or mesylate, to facilitate nucleophilic substitution.

-

Coupling with the E3 Ligase Ligand: The activated PEG linker is reacted with an amine-containing E3 ligase ligand.

-

Deprotection of the Benzyl Group: The benzyl protecting group is removed to expose a functional group for the next coupling step.

-

Coupling with the Target Protein Ligand: The deprotected and functionalized linker-E3 ligase ligand conjugate is then coupled to the ligand for the protein of interest (POI).

-

Purification: The final PROTAC molecule is purified using techniques such as preparative HPLC.

Characterization of PROTAC Activity

Once synthesized, the efficacy of the PROTAC is assessed through a series of in vitro assays:

-

Western Blot Analysis: To confirm the degradation of the target protein in cells treated with the PROTAC.

-

Cell Viability Assays (e.g., MTS Assay): To determine the cytotoxic effects of the PROTAC on cells.

-

Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR): To measure the binding affinity and kinetics of the PROTAC in forming the ternary complex with the target protein and the E3 ligase.

Visualizing the PROTAC Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow.

References

safety and handling guidelines for Benzyl-PEG14-alcohol

An In-depth Technical Guide to the Safety and Handling of Benzyl-PEG14-alcohol

Disclaimer

No specific Safety Data Sheet (SDS) is currently available for this compound. This guide is compiled from publicly available safety information for Benzyl Alcohol and Polyethylene Glycol (PEG). The PEGylation of benzyl alcohol is expected to alter its physicochemical and toxicological properties. This document should be used as a guideline only. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

Introduction

This compound is a molecule that combines the aromatic benzyl alcohol moiety with a polyethylene glycol (PEG) chain of 14 repeating ethylene oxide units. Benzyl alcohol is a commonly used solvent and preservative, while PEGylation is a widely employed technique in drug development to enhance the solubility, stability, and pharmacokinetic profile of molecules. This guide provides a comprehensive overview of the known safety and handling considerations for the constituent parts of this compound, intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

The primary hazards associated with this compound are expected to derive from the benzyl alcohol component. Polyethylene glycols are generally considered to have low toxicity.[1][2]

GHS Classification for Benzyl Alcohol:

-

Acute Toxicity, Oral (Category 4) [3]

-

Acute Toxicity, Inhalation (Category 4) [3]

-

Serious Eye Irritation (Category 2A) [3]

-

Skin Irritation (Category 2)

-

May cause an allergic skin reaction.

Hazard Statements for Benzyl Alcohol:

-

H302: Harmful if swallowed.

-

H332: Harmful if inhaled.

-

H319: Causes serious eye irritation.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The Influence of the PEG-14 Moiety

The addition of a 14-unit polyethylene glycol chain is likely to significantly alter the properties of benzyl alcohol:

-

Increased Water Solubility: PEGs are hydrophilic and will increase the aqueous solubility of the molecule.

-

Reduced Volatility: The increased molecular weight will lead to a lower vapor pressure, reducing the inhalation hazard.

-

Altered Toxicity Profile: PEGylation generally reduces the toxicity of parent compounds. PEGs themselves have very low oral and dermal toxicity. However, the complete toxicological profile of this compound has not been determined.

-

Potential for Anti-PEG Antibodies: Repeated exposure to PEGylated compounds can lead to the formation of anti-PEG antibodies, which may affect the efficacy and safety of the substance.

Data Presentation

Table 1: Physical and Chemical Properties of Benzyl Alcohol

| Property | Value | Reference |

| Molecular Formula | C₇H₈O | |

| Molecular Weight | 108.14 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Mildly aromatic | |

| Boiling Point | 205.3 °C (401.5 °F) | |

| Melting Point | -15.2 °C (4.6 °F) | |

| Flash Point | 104 °C (219 °F) | |

| Solubility in Water | 4 g/100 mL | |

| Density | 1.044 g/cm³ |

Table 2: Acute Toxicity Data for Benzyl Alcohol

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 1230 mg/kg | |

| Dermal LD50 | Rabbit | 2000 mg/kg |

Experimental Protocols

Standard Handling Procedure

A standard protocol for handling this compound in a laboratory setting should be established to minimize exposure.

Materials:

-

This compound

-

Appropriate solvent

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

-

Chemical fume hood

-

Analytical balance

-

Glassware

Procedure:

-

Don appropriate PPE before handling the compound.

-

Perform all manipulations of the compound within a certified chemical fume hood.

-

Accurately weigh the desired amount of this compound.

-

Add the solvent to the solid in a suitable container.

-

Mix until the compound is fully dissolved.

-

Clearly label the container with the compound name, concentration, date, and responsible individual.

-

Clean any spills immediately according to the spill response protocol.

-

Dispose of waste in a designated, labeled hazardous waste container.

Spill Response Protocol

For small spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent and then with soap and water.

For large spills:

-

Evacuate the laboratory and alert others.

-

Contact the institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

Mandatory Visualizations

Caption: General Laboratory Chemical Handling Workflow.

Caption: First Aid Protocol for Chemical Exposure.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or into the environment.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator is necessary.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

While specific safety data for this compound is not available, a conservative approach based on the known hazards of benzyl alcohol is recommended. The addition of the PEG-14 chain is likely to reduce the overall toxicity and volatility of the molecule. However, all laboratory personnel should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, when handling this compound. A comprehensive, substance-specific risk assessment is the most reliable way to ensure a safe working environment.

References

An In-depth Technical Guide to Benzyl-PEG14-alcohol: Properties, Applications in PROTAC Development, and Experimental Protocols

This technical guide provides a comprehensive overview of Benzyl-PEG14-alcohol, a heterobifunctional linker molecule of significant interest to researchers, scientists, and drug development professionals. While a discrete CAS number for this compound is not consistently reported in chemical databases, this guide furnishes information on its properties, synonyms, and the broader context of its application, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Synonyms

This compound belongs to a class of polyethylene glycol (PEG) linkers characterized by a benzyl ether at one terminus and a primary alcohol at the other. The "14" in its name denotes the number of repeating ethylene glycol units. The absence of a specific CAS number for the 14-unit chain is common for longer PEG derivatives, which are often characterized as a population of molecules with an average chain length.

Synonyms for this class of compounds include:

-

α-(Phenylmethyl)-ω-hydroxy-poly(oxy-1,2-ethanediyl)

-

Benzyl-poly(ethylene glycol)-alcohol

-

Monobenzyl ether of polyethylene glycol

For the purposes of sourcing and identification, it is often more practical to refer to the specific PEG length (n=14) and the terminal functional groups.

Quantitative Data and Analogues

The table below summarizes the key quantitative data for this compound and its shorter, more commonly cited analogues. This information is critical for stoichiometric calculations in synthesis and for understanding the physicochemical properties of the linker.

| Compound Name | PEG Units (n) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Benzyl-PEG2-alcohol | 2 | C11H16O3 | 196.24 | 2050-25-1 |

| Benzyl-PEG3-alcohol | 3 | C13H20O4 | 240.29 | 55489-58-2 |

| Benzyl-PEG4-alcohol | 4 | C15H24O5 | 284.35 | 108737-23-3 |

| Benzyl-PEG6-alcohol | 6 | C19H32O7 | 372.45 | 24342-68-5 |

| Benzyl-PEG13-alcohol | 13 | C31H56O14 | 652.76 | 26403-74-7 |

| This compound | 14 | C35H64O15 | 724.42 | N/A |

Data compiled from various chemical supplier databases. The CAS numbers for shorter analogues are provided for reference.

Application in PROTAC Drug Development

Benzyl-PEG-alcohol linkers are integral components in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The linker itself is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[1]

The PEG component of the linker serves several crucial functions:

-

Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the often-hydrophobic PROTAC molecule.[3]

-

Flexibility and Length: The length of the PEG linker is a key parameter that must be optimized to enable the formation of a productive ternary complex. Linkers that are too short may lead to steric hindrance, while those that are too long may result in an unstable complex.[4] The flexibility of the PEG chain allows the two ends of the PROTAC to adopt an optimal orientation for binding to both the POI and the E3 ligase.

-

Pharmacokinetics: The PEG chain can influence the pharmacokinetic properties of the PROTAC, such as its absorption, distribution, metabolism, and excretion (ADME).

The benzyl group serves as a protecting group for the terminal alcohol, which can be deprotected to allow for further chemical modification and conjugation to either the POI-binding ligand or the E3 ligase-binding ligand.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the mechanism of action of PROTACs and a typical workflow for their development.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

The following are generalized protocols for the synthesis of a PROTAC using a Benzyl-PEG-alcohol linker and for the subsequent evaluation of protein degradation via Western Blot.

1. PROTAC Synthesis via Activation of Benzyl-PEG-alcohol

This protocol describes a two-step process involving the activation of the terminal alcohol of the Benzyl-PEG linker, followed by conjugation to an amine-containing ligand (either for the POI or the E3 ligase).

-

Step 1: Activation of the Terminal Hydroxyl Group (Tosylation)

-

Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

-

Add triethylamine (TEA) (1.5 equivalents) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting Benzyl-PEG14-OTs by flash column chromatography.

-

-

Step 2: Conjugation to an Amine-containing Ligand

-

Dissolve the amine-containing ligand (1.0 equivalent) and Benzyl-PEG14-OTs (1.1 equivalents) in anhydrous dimethylformamide (DMF) to a concentration of 0.1 M.

-

Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.

-

Stir the reaction at an elevated temperature (e.g., 60°C) overnight under an inert atmosphere (e.g., nitrogen).

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the desired conjugate.

-

2. Western Blot Analysis of POI Degradation

This protocol is used to quantify the extent of POI degradation in cells treated with a PROTAC.

-

Materials and Reagents:

-

Cultured cells expressing the POI

-

PROTAC of interest

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST)

-

Primary antibody specific for the POI

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

-

-

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Separate the proteins by SDS-PAGE and then transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Apply the ECL substrate and detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.

-

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]